N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide
Description
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various functional groups attached that contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-19-15-5-4-14(11-13(15)3-6-16(19)20)18-17(21)12-7-9-22-10-8-12/h4-5,11-12H,2-3,6-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPAZRXBAXYBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Oxane Ring Formation: The oxane ring (tetrahydropyran) can be formed via cyclization reactions involving dihydroxy compounds and acid catalysts.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the quinoline nitrogen, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Carboxylic acids, quinoline N-oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its quinoline core is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, quinoline derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound could serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require stable, high-performance compounds.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, or bind to metal ions, disrupting biological processes. The oxane ring and carboxamide group can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom at the C-6 position, known for their broad-spectrum antibacterial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
Uniqueness
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the oxane ring and the carboxamide group differentiates it from other quinoline derivatives, potentially offering unique interactions and applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
